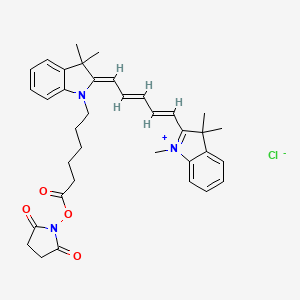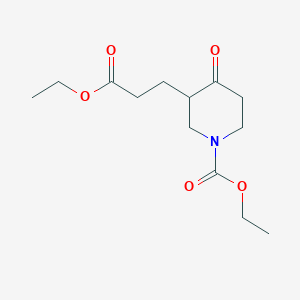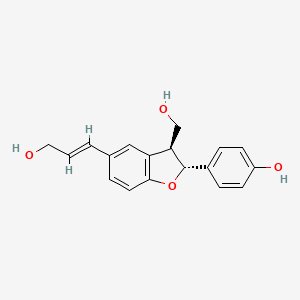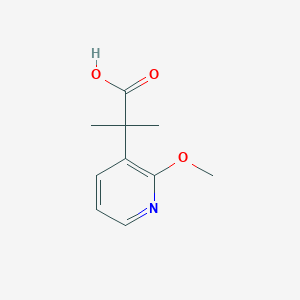![molecular formula C14H13NO5 B13063552 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine to form the benzyloxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or hydrogenolytic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can be used for deprotection.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol or aldehyde derivatives.
Deprotection: Free amino group derivatives.
Scientific Research Applications
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the active amino group, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-({[(Benzyloxy)carbonyl]amino}pentanoic acid): Similar structure but with a pentanoic acid chain instead of a furan ring.
5-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid: Contains a benzoic acid ring instead of a furan ring.
Uniqueness
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylaminomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12-7-6-11(20-12)8-15-14(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,16,17) |
InChI Key |
AGSUXSUNNDWITG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
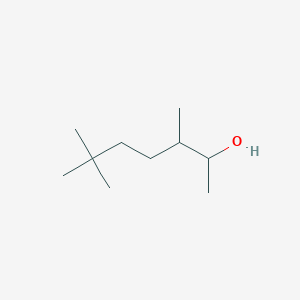
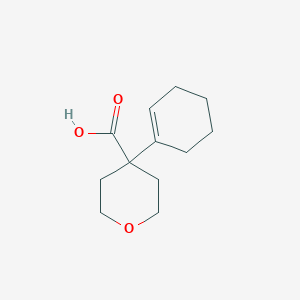
![7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063503.png)
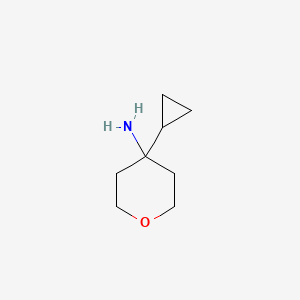
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
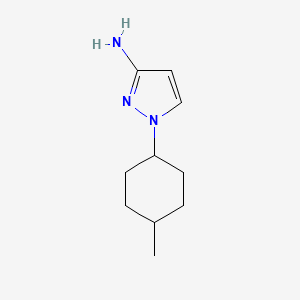
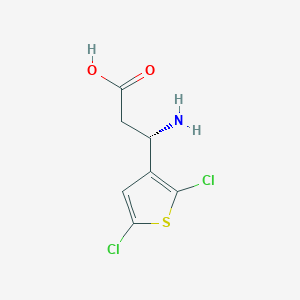
![7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13063522.png)
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
